3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structure, which includes a hexahydro and methano group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene could be a furan derivative, and the dienophile could be maleic anhydride. The reaction is usually carried out under controlled temperatures ranging from 65°C to 90°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: This compound has a similar benzofuran structure but with different substituents.
4,7-methano-3a,4,7,7a-tetrahydro-1H-indene: This compound shares the methano and tetrahydro groups but has a different core structure.
Uniqueness
3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
404593-91-5 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C11H14O3/c1-2-11-7-4-3-6(5-7)8(11)9(12)14-10(11)13/h6-8H,2-5H2,1H3 |
InChI Key |
KTLZWAVSOKUZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C3CCC(C3)C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.